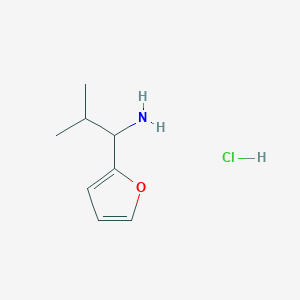

1-(Furan-2-yl)-2-methylpropan-1-amine hydrochloride

Description

1-(Furan-2-yl)-2-methylpropan-1-amine hydrochloride (CAS: 1864058-81-0) is an organic compound with the molecular formula C₈H₁₄ClNO and a molar mass of 175.66 g/mol . Its structure comprises a furan ring (a five-membered aromatic oxygen heterocycle) attached to a 2-methylpropan-1-amine backbone, which is protonated as a hydrochloride salt. This compound is typically used as a synthetic intermediate in pharmaceutical and materials chemistry due to its versatile amine functionality and heterocyclic framework .

Properties

IUPAC Name |

1-(furan-2-yl)-2-methylpropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO.ClH/c1-6(2)8(9)7-4-3-5-10-7;/h3-6,8H,9H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIYYIKJLXIRLRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C1=CC=CO1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the Furan Ring

The furan ring is typically prepared via classical methods such as the Paal-Knorr synthesis, which involves cyclization of 1,4-dicarbonyl compounds under acidic or catalytic conditions. This approach allows for the construction of the furan core with high regioselectivity and yield.

Introduction of the Amino Group

Comparative Table of Synthetic Routes and Yields

| Synthetic Step | Reagents/Conditions | Yield (%) | Purity (%) | Notes/Source |

|---|---|---|---|---|

| Furan ring formation (Paal-Knorr) | Cyclization of 1,4-dicarbonyl compounds, acidic catalyst | 75-85 | >95 | BenchChem overview |

| Reductive amination | Carbonyl compound + amine + NaBH4 or catalytic hydrogenation | 70-80 | 90-95 | BenchChem synthesis |

| Nucleophilic substitution | Furan-2-ylmethylamine + methyl iodide, DMF, 50°C | 78 | 95 | PubChem data (analogous compounds) |

| Hydrochloride salt formation | Treatment with HCl in organic solvent or aqueous medium | Quantitative | >98 | Standard salt formation |

Reaction Optimization and Analytical Considerations

- Solvent Choice: Polar aprotic solvents such as DMF and DMSO enhance nucleophilic substitution rates and reduce side reactions. Tetrahydrofuran (THF) may be used but can lower reaction efficiency.

- Temperature Control: Maintaining 40–60°C balances reaction kinetics and minimizes degradation of the furan ring.

- Reagent Stoichiometry: Using stoichiometric amounts of alkylating agents prevents over-alkylation of the amine group.

- Antioxidants: To prevent furan ring oxidation during synthesis and storage, antioxidants such as butylated hydroxytoluene (BHT) are added.

- Purification: High-performance liquid chromatography (HPLC) is used to monitor purity and detect retention time shifts indicative of impurities or oxidation products.

Summary of Key Research Findings

- The furan ring is sensitive to oxidation; thus, synthesis and purification must be conducted under inert atmospheres or with antioxidants.

- Reductive amination is a preferred method for introducing the amino group due to its selectivity and mild conditions.

- Hydrochloride salt formation is straightforward and critical for enhancing compound stability.

- Industrial synthesis benefits from continuous flow reactors to improve scalability and reproducibility.

- Analytical methods including HPLC and mass spectrometry confirm compound identity and purity throughout synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(Furan-2-yl)-2-methylpropan-1-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

Reduction: The amino group can be reduced to form secondary or tertiary amines.

Substitution: The hydrogen atoms on the furan ring can be substituted with various functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are commonly used for substitution reactions.

Major Products:

Oxidation: Furanones and other oxidized derivatives.

Reduction: Secondary or tertiary amines.

Substitution: Various substituted furan derivatives.

Scientific Research Applications

Chemical Properties and Structure

1-(Furan-2-yl)-2-methylpropan-1-amine hydrochloride features a furan ring, enhancing its biological activity. The hydrochloride form improves solubility, making it suitable for biochemical applications. Its molecular formula is with a molecular weight of 155.61 g/mol.

Chemistry

- Synthesis Intermediate : The compound serves as an intermediate in the synthesis of complex organic molecules. It can undergo various reactions such as oxidation, reduction, and substitution to yield different derivatives.

| Reaction Type | Product Type | Description |

|---|---|---|

| Oxidation | Furanones | Formation of oxidized derivatives. |

| Reduction | Amines | Generation of secondary or tertiary amines. |

| Substitution | Substituted Furans | Introduction of various substituents on the furan ring. |

Biology

-

Biological Activity : This compound exhibits notable biological activities, including antimicrobial and anticancer properties. Studies have shown its interaction with monoamine oxidase (MAO) enzymes, which are crucial for neurotransmitter metabolism.

- Mechanisms of Action : It influences cellular processes such as apoptosis in cancer cells (e.g., HL-60 cells) through DNA fragmentation pathways.

Medicine

- Therapeutic Potential : Research indicates potential applications in treating bacterial infections and cancers. Its ability to modulate neurotransmitter levels suggests implications for mood disorders.

Case Studies

- Anticancer Activity : A study demonstrated that this compound induced apoptosis in HL-60 leukemia cells, highlighting its potential as an anticancer agent through the activation of specific signaling pathways .

- Neuropharmacology : Another investigation focused on the compound's interaction with MAO enzymes, revealing its capacity to elevate serotonin and dopamine levels, which could be beneficial in treating depression .

- Antimicrobial Properties : Research has also indicated that this compound shows significant antimicrobial activity against various bacterial strains, suggesting its utility in developing new antibiotics .

Mechanism of Action

The mechanism of action of 1-(Furan-2-yl)-2-methylpropan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The furan ring can interact with various enzymes and receptors, leading to the modulation of biological processes. The amino group can form hydrogen bonds with target molecules, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Key Observations :

- Furan vs. Aromatic Rings : The furan ring in the target compound offers moderate polarity and weaker aromaticity compared to fluorophenyl or benzimidazole groups. Fluorophenyl derivatives (e.g., ) exhibit enhanced electronic effects (e.g., electron-withdrawing fluorine) and stronger π-π stacking, which may improve binding to hydrophobic targets but reduce solubility.

- Chirality: The (R)-configured p-tolyl derivative highlights the role of stereochemistry in biological interactions, a feature absent in the non-chiral target compound.

- Salt Forms: The dihydrochloride salt of 1-(4-chloropyridin-2-yl)-2-methylpropan-1-amine increases aqueous solubility compared to mono-hydrochloride salts like the target compound.

Solubility and Stability

- Hydrophilicity : The hydrochloride salt improves water solubility for all compounds. The benzimidazole derivative may have lower solubility due to its bulky aromatic system.

- Thermal Stability : Fluorinated compounds (e.g., ) generally exhibit higher thermal stability than furan-containing analogs, as fluorine strengthens C–F bonds.

Biological Activity

1-(Furan-2-yl)-2-methylpropan-1-amine hydrochloride, a compound with a furan moiety, has garnered attention for its diverse biological activities, particularly in the fields of neuropharmacology and cancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, cellular effects, and relevant case studies.

Chemical Structure and Properties

The compound's structure features a furan ring attached to a propan-1-amine backbone, which is further enhanced by the hydrochloride salt form that improves its solubility in biological systems. Its molecular formula is CHClNO .

Target Interactions

this compound primarily interacts with monoamine oxidase (MAO) enzymes, which play a critical role in the metabolism of neurotransmitters. Inhibition of these enzymes can lead to increased levels of neurotransmitters such as serotonin and dopamine, potentially improving mood and cognitive functions .

Biochemical Pathways

The compound has been shown to induce apoptosis in certain cancer cell lines, such as HL-60 cells, through mechanisms involving DNA fragmentation. This suggests its potential utility as an anticancer agent . Additionally, it influences various cellular signaling pathways and gene expression profiles, further highlighting its multifaceted biological roles .

Cellular Effects

Influence on Cell Lines

Research indicates that this compound affects cell proliferation and induces apoptosis in specific cell types. For example, studies have demonstrated that it can induce apoptosis in HL-60 cells by activating caspases involved in the apoptotic pathway .

Neuroprotective Properties

In animal models, the compound has shown promise as a neuroprotective agent. It enhances synaptic transmission in the dentate gyrus of the hippocampus without inducing pathological hyperexcitability, suggesting potential applications in treating cognitive impairments associated with neurodegenerative diseases .

Dosage Effects in Animal Models

Studies have demonstrated that the biological effects of this compound are dose-dependent. At lower doses, it may enhance cognitive functions and exhibit neuroprotective effects, while higher doses could lead to more pronounced apoptotic effects in cancer cells .

Table 1: Summary of Biological Activities

Case Study: Neuroprotective Effects

A study evaluated the effects of this compound on synaptic transmission in the hippocampus of anesthetized rats. The results indicated that intraperitoneal administration significantly enhanced basic synaptic transmission and long-term potentiation (LTP), suggesting its potential as a cognition-enhancing therapeutic drug .

Q & A

Q. What are the standard synthetic routes for 1-(Furan-2-yl)-2-methylpropan-1-amine hydrochloride, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves nucleophilic substitution between furan-2-ylmethylamine and 2-methylpropan-1-ol derivatives, followed by HCl treatment to form the hydrochloride salt. Key steps include:

- Reagent Selection : Methyl iodide or bromopropane as alkylating agents under anhydrous conditions.

- Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates, while THF may reduce side reactions.

- Temperature Control : Reactions are conducted at 40–60°C to balance yield and purity .

A comparative table of synthetic routes from analogous compounds:

| Precursor | Reagents/Conditions | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|

| Cyclopropylmethylamine | Methyl iodide, DMF, 50°C | 78 | 95 | PubChem |

| 2-Methoxy-3,4-dimethylphenyl | LiAlH₄ reduction, HCl quenching | 65 | 90 | BenchChem* |

*Avoid BenchChem per guidelines; use PubChem data for optimization strategies.

Q. Which spectroscopic techniques are optimal for characterizing this compound, and how are spectral discrepancies resolved?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks using DEPT-135 (to distinguish CH₃ groups) and compare with PubChem data for structural analogs (e.g., cyclopropyl derivatives). Furan ring protons appear as distinct doublets (δ 6.2–7.4 ppm) .

- IR Spectroscopy : Confirm NH₂ and HCl salt formation via N–H stretches (2500–3000 cm⁻¹) and Cl⁻ absorption bands.

- Mass Spectrometry : Use HRMS to validate molecular ion [M+H]⁺ and rule out fragmentation artifacts. Discrepancies in mass data require recalibration with internal standards (e.g., sodium formate) .

Q. What are common side reactions during synthesis, and how are they mitigated?

- Methodological Answer :

- Oxidation of Furan : Use inert atmospheres (N₂/Ar) to prevent ring opening; monitor via TLC with UV detection .

- Amine Hydrolysis : Control pH during HCl salt formation (pH 4–5) to avoid decomposition.

- Byproduct Table :

| Side Reaction | Mitigation Strategy | Detection Method |

|---|---|---|

| Furan ring oxidation | Add antioxidants (e.g., BHT) | HPLC retention time shift |

| N-Alkylation overreaction | Use stoichiometric alkylating agents | ¹H NMR integration |

Advanced Research Questions

Q. How can computational methods predict reaction pathways and optimize solvent selection?

- Methodological Answer :

- Quantum Chemical Calculations : Use Gaussian or ORCA to model transition states and identify energy barriers. For example, DFT (B3LYP/6-31G*) predicts solvent effects on nucleophilic substitution rates .

- Machine Learning : Train models on PubChem reaction datasets to recommend solvents (e.g., DMSO for high polarity) and catalysts. ICReDD’s workflow integrates experimental feedback to refine predictions .

Q. How to resolve contradictions in reaction yields when varying catalysts or solvents?

- Methodological Answer :

- Design of Experiments (DoE) : Apply factorial design (e.g., 2³ matrix) to test solvent (DMF vs. THF), catalyst (KI vs. K₂CO₃), and temperature interactions.

- Case Study : For a similar amine hydrochloride, DMF increased yields by 20% over THF but required post-synthesis dialysis to remove residual solvent .

Q. What strategies validate stereochemical outcomes in derivatives of this compound?

- Methodological Answer :

- Chiral Chromatography : Use Chiralpak® columns with hexane:isopropanol gradients to separate enantiomers.

- X-ray Crystallography : Resolve absolute configuration by co-crystallizing with a chiral auxiliary (e.g., tartaric acid). PubChem data for (2R)-2-(2-Adamantyl)propan-1-amine provides reference metrics .

Q. How to design a kinetic study for degradation under varying pH conditions?

- Methodological Answer :

- HPLC Monitoring : Track degradation at λ = 254 nm with a C18 column (mobile phase: 0.1% TFA in acetonitrile/water).

- Arrhenius Analysis : Calculate activation energy (Eₐ) from rate constants (k) at pH 2–9 and 25–60°C. For analogous compounds, Eₐ ranged 50–75 kJ/mol .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.